molecular formula C27H25N3O3 B2370349 N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide CAS No. 1170288-59-1

N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide

Cat. No. B2370349
CAS RN: 1170288-59-1
M. Wt: 439.515
InChI Key: VMYAXUCSYULMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide, also known as PQR309, is a small molecule inhibitor that targets phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. It has been extensively studied for its potential application in cancer therapy.

Mechanism of Action

N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide inhibits the activity of PI3K and mTOR, which are key signaling pathways involved in cell growth, proliferation, and survival. By inhibiting these pathways, N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide prevents cancer cells from growing and dividing, leading to cell death. N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide has also been shown to induce autophagy, a process by which cells break down and recycle their own components, which can also contribute to cancer cell death.
Biochemical and Physiological Effects:
N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to have a potent inhibitory effect on the PI3K/mTOR pathway in cancer cells. This leads to decreased cell growth and proliferation, increased apoptosis, and induction of autophagy. N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide has also been shown to have anti-inflammatory effects and to improve glucose metabolism in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide in lab experiments is its specificity for the PI3K/mTOR pathway, which makes it a useful tool for studying the role of this pathway in cancer and other diseases. However, one limitation is that N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several future directions for research on N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide. One direction is to further investigate its potential as a cancer therapy, including in combination with other drugs. Another direction is to study its potential application in other diseases, such as inflammatory diseases and metabolic disorders. Additionally, further studies are needed to determine the safety and efficacy of N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide in humans.

Synthesis Methods

The synthesis of N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide involves a series of chemical reactions. The starting material is 2-chloroquinoline, which is reacted with 4-(morpholin-4-yl)aniline to form 4-(quinolin-2-ylamino)phenyl)morpholine. This intermediate is then reacted with 4-(bromomethyl)-2-methoxyphenol to form N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide.

Scientific Research Applications

N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide has been extensively studied for its potential application in cancer therapy. It has shown promising results in preclinical studies in various cancer types, including breast cancer, lung cancer, and glioblastoma. N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K/mTOR pathway, which is often dysregulated in cancer.

properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-4-(quinolin-2-ylmethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c31-27(29-22-9-11-24(12-10-22)30-15-17-32-18-16-30)21-6-13-25(14-7-21)33-19-23-8-5-20-3-1-2-4-26(20)28-23/h1-14H,15-19H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYAXUCSYULMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=NC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide

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